molecular formula C10H11ClO B057468 4-(4-Chlorophenyl)butan-2-one CAS No. 3506-75-0

4-(4-Chlorophenyl)butan-2-one

Cat. No. B057468
Key on ui cas rn: 3506-75-0
M. Wt: 182.64 g/mol
InChI Key: NHWRHEOCEWDYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09095589B2

Procedure details

A mixture of 4-chlorobenzyl chloride (8.05 g, 55 mmol), acetylacetone (5.20 mL, 50 mmol), K2CO3 (6.90 g, 50 mmol), and anhydrous ethanol (50 mL) was refluxed for 16 h. The reaction mixture was cooled to room temperature and the solvent was removed. Water (100 mL) was added to the residue and the mixture was extracted with Et2O (3×50 mL). The combined organic layers were washed with brine (50 mL) and dried over Na2SO4 and concentrated to dryness. The resulting yellow oil was distilled under reduced pressure (0.1 Torr) and the fraction that distilled at 110° C. was collected as a clear, colorless oil (6.15 g, 67% yield).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][CH:3]=1.[C:10]([CH2:13]C(=O)C)(=[O:12])[CH3:11].C([O-])([O-])=O.[K+].[K+]>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][CH2:11][C:10](=[O:12])[CH3:13])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Water (100 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The resulting yellow oil was distilled under reduced pressure (0.1 Torr)
DISTILLATION
Type
DISTILLATION
Details
the fraction that distilled at 110° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.15 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.